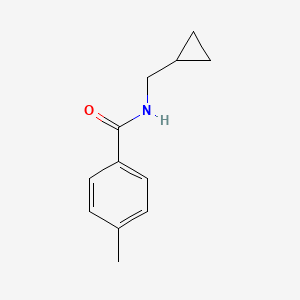
N-(cyclopropylmethyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-4-methylbenzamide, commonly known as CPMEB, is a chemical compound that has gained significant attention in the field of scientific research. CPMEB belongs to the class of benzamide derivatives and has been found to possess various biological activities.
作用机制
The mechanism of action of CPMEB involves the modulation of various signaling pathways involved in inflammation, pain perception, and tumor growth. CPMEB has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines. CPMEB has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), a family of signaling molecules involved in the regulation of various cellular processes. Moreover, CPMEB has been reported to activate the caspase cascade, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPMEB has been found to possess various biochemical and physiological effects. CPMEB has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). CPMEB has also been found to reduce the levels of lipid peroxidation, a process involved in oxidative stress. Moreover, CPMEB has been reported to reduce the levels of serum creatinine and blood urea nitrogen (BUN), indicating its potential as a renal protective agent.
实验室实验的优点和局限性
CPMEB has several advantages for lab experiments. CPMEB is a relatively stable compound and can be easily synthesized in large quantities. CPMEB has also been found to possess low toxicity and can be administered orally. However, CPMEB has some limitations for lab experiments. CPMEB has poor solubility in water, which can limit its bioavailability. Moreover, CPMEB has a short half-life, which can limit its efficacy.
未来方向
CPMEB has several potential future directions for scientific research. CPMEB can be further studied for its potential as an anti-inflammatory, analgesic, and antitumor agent. CPMEB can also be further studied for its potential as a renal protective agent. Moreover, the synthesis of CPMEB can be further optimized to improve its bioavailability and efficacy. Additionally, the mechanism of action of CPMEB can be further elucidated to identify potential targets for drug development.
Conclusion:
In conclusion, CPMEB is a promising chemical compound that possesses various biological activities. CPMEB has been extensively studied for its anti-inflammatory, analgesic, and antitumor effects. CPMEB has a relatively simple synthesis method and possesses low toxicity. CPMEB has several potential future directions for scientific research, including its potential as a renal protective agent and its optimization for improved bioavailability and efficacy.
合成方法
The synthesis of CPMEB involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction with cyclopropylmethylamine. The resulting product is then subjected to further purification to obtain CPMEB. The synthesis of CPMEB has been reported in various scientific journals and has been found to be a relatively simple and efficient method.
科学研究应用
CPMEB has been extensively studied for its various biological activities such as anti-inflammatory, analgesic, and antitumor effects. CPMEB has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. CPMEB has also been found to possess analgesic effects by inhibiting the release of substance P, a neuropeptide involved in pain perception. Moreover, CPMEB has been reported to exhibit antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
属性
IUPAC Name |
N-(cyclopropylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-2-6-11(7-3-9)12(14)13-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWALCUPENMCSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

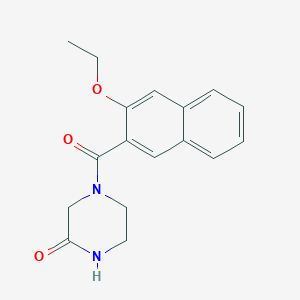


![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7473931.png)


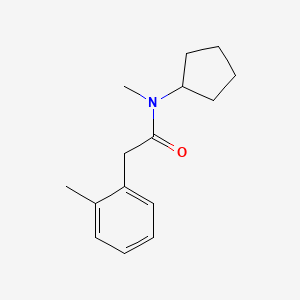

![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
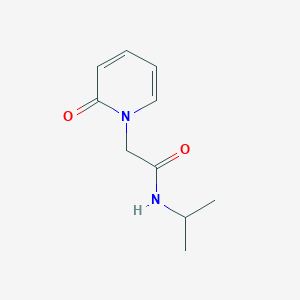
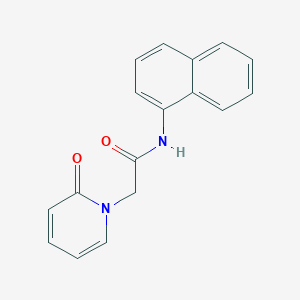
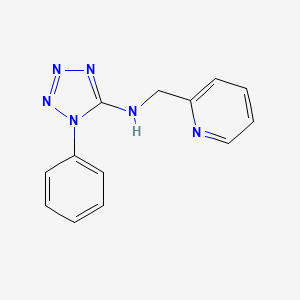
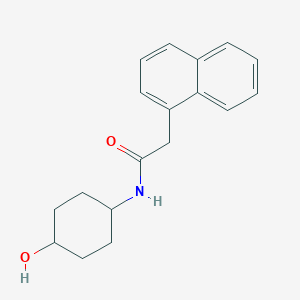
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)